methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC18044948
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -](/images/structure/VC18044948.png)
Specification
Molecular Formula | C8H6BrN3O2 |
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Molecular Weight | 256.06 g/mol |
IUPAC Name | methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-10-7-5(4)6(9)11-12-7/h2-3H,1H3,(H,10,11,12) |
Standard InChI Key | ZSBSLAQCZIGXNE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=NC2=NNC(=C12)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[3,4-b]pyridine scaffold, where the pyrazole ring (positions 1–3) is fused with a pyridine ring (positions 4–6). Key substituents include:
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A bromine atom at position 3, enhancing electrophilic reactivity for cross-coupling reactions.
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A methyl carboxylate group at position 4, improving solubility in organic solvents compared to carboxylic acid analogs .
The SMILES notation accurately represents its connectivity .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 256.06 g/mol |
CAS Number | 2913278-46-1 |
Topological Polar Surface Area | 81.5 Ų |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (N, O atoms) |
Synthetic Pathways
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Core Formation: Condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate under acidic conditions yields the pyrazolo[3,4-b]pyridine backbone.
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Bromination: Electrophilic bromination using bromosuccinimide (NBS) introduces the bromine atom at position 3.
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Esterification: Reaction with methanol in the presence of a catalytic acid (e.g., ) converts the carboxylic acid intermediate to the methyl ester.
Industrial Production Considerations
Scalable synthesis requires optimizing:
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Reaction Temperature: Maintaining 80–100°C during bromination to minimize side products.
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Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Bromine vs. Iodine: Bromine’s smaller atomic radius reduces steric hindrance, enhancing binding affinity compared to iodine derivatives.
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Ester vs. Acid: The methyl ester improves cell membrane permeability over carboxylic acids, critical for in vivo efficacy .
Applications in Drug Discovery
Intermediate for Prodrugs
The methyl ester serves as a prodrug precursor, hydrolyzing in vivo to the active carboxylic acid. This strategy enhances oral bioavailability .
Cross-Coupling Reactions
The bromine atom enables:
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Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups for diversity-oriented synthesis.
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Buchwald-Hartwig Amination: Installation of amine functionalities to target G-protein-coupled receptors.
Table 2: Comparative Reactivity of Halogenated Analogs
Compound | Relative Reactivity (vs. Br) |
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Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 0.7× |
Methyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 1.2× |
Comparison with Structural Analogs
Methyl 3-Bromo-1H-Pyrazolo[3,4-b]Pyridine-6-Carboxylate
A positional isomer with the carboxylate at position 6. Key differences include:
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